2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol
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Overview
Description
2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol is a heterocyclic compound that features a quinazoline and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol typically involves the condensation of 4,6,8-trimethylquinazoline with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by bases or acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-[(4,6,7-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol: Similar structure but with a different methylation pattern.
2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol: Another analog with variations in the quinazoline ring.
Uniqueness
2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in terms of selectivity and potency in various applications .
Properties
Molecular Formula |
C15H15N5O2 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
4-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H15N5O2/c1-7-4-8(2)13-10(5-7)9(3)16-14(19-13)20-15-17-11(21)6-12(22)18-15/h4-6H,1-3H3,(H3,16,17,18,19,20,21,22) |
InChI Key |
KOOSSHUQVBYWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)O)C)C |
Origin of Product |
United States |
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